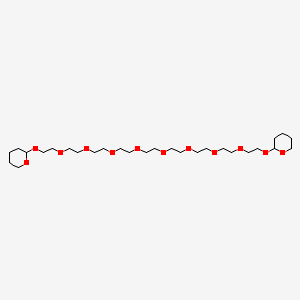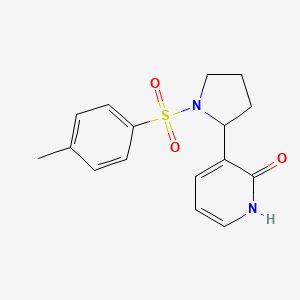
3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol is a compound that features a pyridine ring substituted with a tosylated pyrrolidine moiety. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol typically involves the reaction of pyridin-2-ol with a tosylated pyrrolidine derivative. The reaction conditions often include the use of solvents such as dioxane or ethyl alcohol, and may require the presence of catalysts like trifluoroacetic acid or L-proline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the tosyl group or reduction of the pyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol involves its interaction with various molecular targets. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridin-2-ol: Shares the pyridine core but lacks the tosylated pyrrolidine moiety.
Pyrrolidin-2-one: Contains a pyrrolidine ring but differs in the functional groups attached.
3-Iodopyrroles: Feature a pyrrole ring with an iodine substituent, offering different reactivity and biological properties.
Uniqueness
3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol is unique due to the combination of the pyridine ring and the tosylated pyrrolidine moiety. This structure provides a distinct set of chemical properties and potential biological activities that are not found in simpler analogs .
Propriétés
Formule moléculaire |
C16H18N2O3S |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C16H18N2O3S/c1-12-6-8-13(9-7-12)22(20,21)18-11-3-5-15(18)14-4-2-10-17-16(14)19/h2,4,6-10,15H,3,5,11H2,1H3,(H,17,19) |
Clé InChI |
MTJRJVAFLSUDNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CNC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


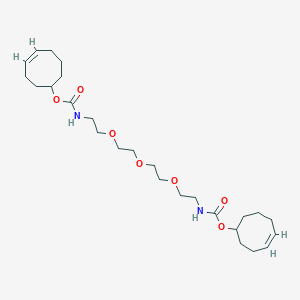

![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B15061699.png)


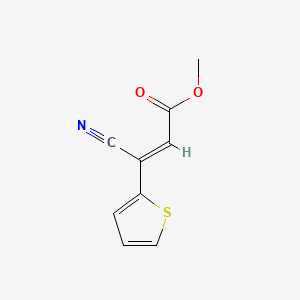
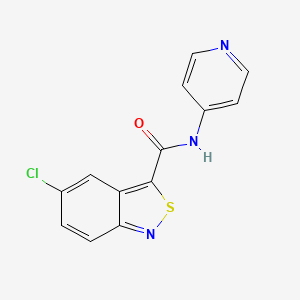
![4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide](/img/structure/B15061742.png)
![5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole](/img/structure/B15061755.png)
![1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]](/img/structure/B15061763.png)
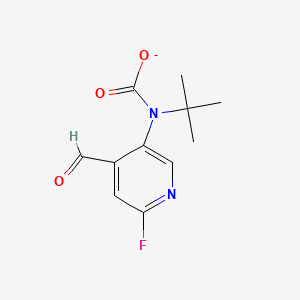
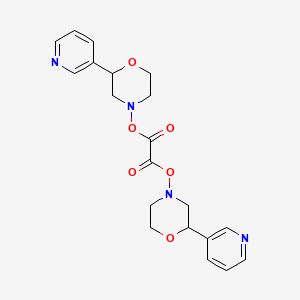
![a]pyrimidin-4(5H)-yl)ethanone](/img/structure/B15061778.png)
